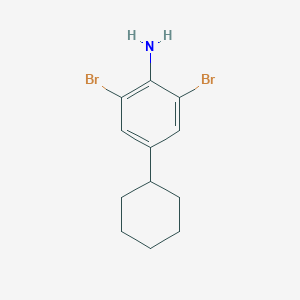
2,6-Dibromo-4-cyclohexylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-cyclohexylaniline is an organic compound with the molecular formula C₁₂H₁₅Br₂N and a molecular weight of 333.067 g/mol It is characterized by the presence of two bromine atoms at the 2 and 6 positions, a cyclohexyl group at the 4 position, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,6-Dibromo-4-cyclohexylaniline involves the bromination of 4-cyclohexylaniline. The reaction typically uses bromine or bromide-bromate salts as the brominating agents in an aqueous acidic medium . The reaction conditions are usually mild, and the product can be purified by simple filtration and washing with water.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar bromination reactions. The use of bromide-bromate salts in an aqueous acidic medium is preferred due to its efficiency and environmental friendliness . The process can be optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,6-Dibromo-4-cyclohexylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aniline moiety can undergo oxidation to form corresponding nitro or azo compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include nitro or azo derivatives.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
科学的研究の応用
2,6-Dibromo-4-cyclohexylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,6-Dibromo-4-cyclohexylaniline involves its interaction with molecular targets through its functional groups. The bromine atoms and the aniline moiety can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can affect the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .
類似化合物との比較
Similar Compounds
2,6-Dibromoaniline: Lacks the cyclohexyl group, making it less bulky and potentially less reactive.
4-Cyclohexylaniline: Lacks the bromine atoms, resulting in different reactivity and applications.
2,6-Dibromo-4-nitroaniline: Contains a nitro group instead of a cyclohexyl group, leading to different chemical properties and uses.
Uniqueness
2,6-Dibromo-4-cyclohexylaniline is unique due to the presence of both bromine atoms and a cyclohexyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in synthesis and research .
特性
IUPAC Name |
2,6-dibromo-4-cyclohexylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h6-8H,1-5,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWWUEPYMLJAJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)Br)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379020 |
Source


|
| Record name | 2,6-dibromo-4-cyclohexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-11-2 |
Source


|
| Record name | 2,6-Dibromo-4-cyclohexylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dibromo-4-cyclohexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
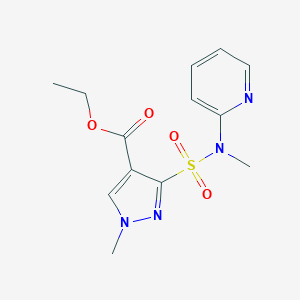
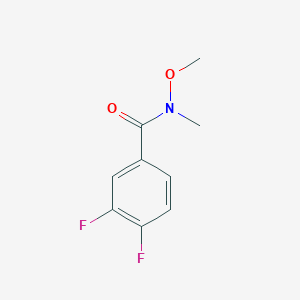
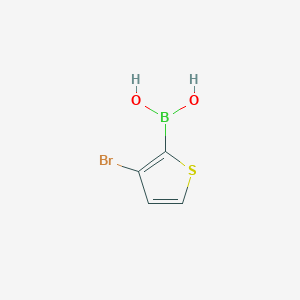
![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)
![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)
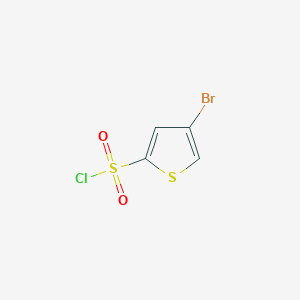
![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)
![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)
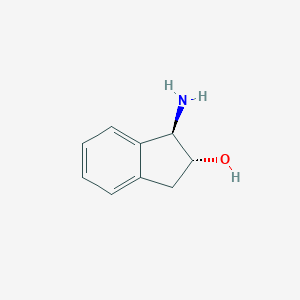
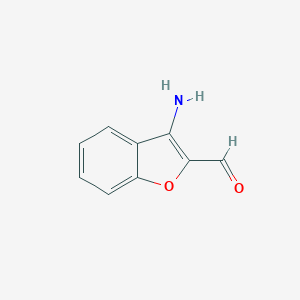
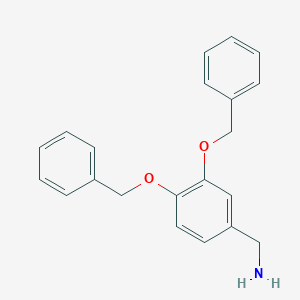
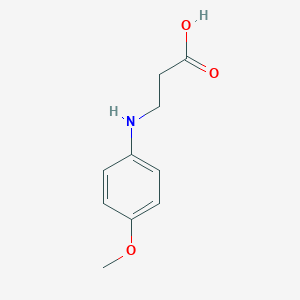
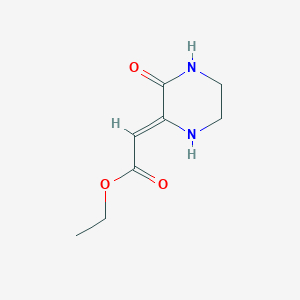
![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)
